![molecular formula C20H20N8O B1667232 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 651744-16-0](/img/structure/B1667232.png)
5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine
Übersicht
Beschreibung
BMS-645737 ist ein niedermolekulares Medikament, das von der Bristol Myers Squibb Company entwickelt wurde. Es ist bekannt für seine potente hemmende Wirkung auf den vaskulären endothelialen Wachstumsfaktorrezeptor-2 (VEGFR-2) und den Fibroblastenwachstumsfaktorrezeptor-1 (FGFR-1). Diese Rezeptoren spielen eine entscheidende Rolle bei der Angiogenese, dem Prozess, bei dem sich aus bereits bestehenden Gefäßen neue Blutgefäße bilden. BMS-645737 wurde vor allem wegen seiner potenziellen Antikrebswirkung untersucht, da es die Angiogenese hemmen kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von BMS-645737 umfasst mehrere Schritte, darunter die Bildung der Pyrrolo[2,1-f][1,2,4]triazin-4-amin-Kernstruktur. Das Endprodukt wird durch eine Reihe von Reaktionen erhalten, darunter Cyclisierungs-, Oxidations- und Konjugationsreaktionen .
Industrielle Produktionsverfahren
Die industrielle Produktion von BMS-645737 beinhaltet die Optimierung des Synthesewegs, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehört die Verwendung der Hochleistungsflüssigkeitschromatographie zur Reinigung und die Anwendung fortschrittlicher Techniken wie Flüssigchromatographie-Tandem-Massenspektrometrie und Kernresonanzspektroskopie zur Strukturbestätigung.
Analyse Chemischer Reaktionen
Arten von Reaktionen
BMS-645737 unterliegt verschiedenen chemischen Reaktionen, darunter:
Konjugation: Die Verbindung unterliegt Konjugationsreaktionen mit Taurin, Sulfat und N-Acetylglucosamin.
Häufige Reagenzien und Bedingungen
Oxidation: Cytochrom-P450-Enzyme werden häufig für Hydroxylierungs- und Oxidationsreaktionen verwendet.
Konjugation: Reagenzien wie Taurin, Sulfat und N-Acetylglucosamin werden für Konjugationsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäurederivate.
Konjugation: Konjugate mit Taurin, Sulfat und N-Acetylglucosamin.
Wissenschaftliche Forschungsanwendungen
Oncology
The primary application of BMS-645737 is in cancer therapy. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth by blocking angiogenic signaling pathways. This inhibition leads to reduced vascularization of tumors, thereby limiting their growth and spread .
Other Diseases
Beyond oncology, BMS-645737 may have potential applications in treating other diseases where angiogenesis plays a critical role:
- Diabetic Retinopathy : The compound could help manage abnormal blood vessel growth associated with this condition.
- Age-related Macular Degeneration : Its anti-angiogenic properties might be beneficial in treating this degenerative eye disease.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution characteristics in animal models. This profile supports its potential for further clinical development as a therapeutic agent.
Case Studies and Research Findings
Research findings highlight the metabolic pathways of BMS-645737, including hydroxylation and conjugation reactions observed in various animal models (e.g., cynomolgus monkeys, dogs). Notably, an unusual N-acetylglucosamine conjugate was identified during metabolic studies, suggesting unique biotransformation pathways that could influence its pharmacological profile .
Wirkmechanismus
BMS-645737 exerts its effects by inhibiting vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1. These receptors are involved in the signaling pathways that regulate angiogenesis. By blocking these receptors, BMS-645737 prevents the activation of downstream signaling pathways, leading to the inhibition of new blood vessel formation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sunitinib: Ein weiterer Hemmer des vaskulären endothelialen Wachstumsfaktorrezeptors mit antiangiogenen Eigenschaften.
Einzigartigkeit
BMS-645737 ist einzigartig in seiner dualen Hemmung sowohl des vaskulären endothelialen Wachstumsfaktorrezeptors-2 als auch des Fibroblastenwachstumsfaktorrezeptors-1. Diese duale Hemmung verstärkt seine antiangiogenen Wirkungen und macht ihn zu einem potenziellen Kandidaten für die Antikrebstherapie .
Biologische Aktivität
5-Isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine, commonly referred to as BMS-645737, is a complex organic compound recognized primarily for its potent biological activity as a vascular endothelial growth factor receptor 2 (VEGFR-2) antagonist. This compound has garnered significant attention in cancer research due to its role in inhibiting angiogenesis—the process by which new blood vessels form from existing ones—which is critical for tumor growth and metastasis.
Chemical Structure and Properties
The molecular structure of BMS-645737 features several heterocyclic components that contribute to its biological activity. The key structural elements include:
- Pyrrolo rings : These are nitrogen-containing heterocycles known for their diverse biological activities.
- Oxadiazole moiety : This group is known for its reactivity and ability to participate in various chemical reactions.
The compound's molecular formula is , and it has a molecular weight of approximately 318.36 g/mol.
BMS-645737 exerts its biological effects primarily through competitive inhibition at the ATP-binding site of VEGFR-2. This inhibition disrupts the signaling pathways essential for angiogenesis, leading to reduced tumor vascularization. The selectivity of BMS-645737 for VEGFR-2 over other kinases in the VEGF signaling pathway minimizes potential side effects while enhancing therapeutic efficacy.
In Vitro Studies
In vitro studies have demonstrated that BMS-645737 effectively inhibits the proliferation of various cancer cell lines by blocking VEGFR-2 signaling. The compound shows significant potency in inhibiting cell migration and tube formation in endothelial cells, which are crucial steps in angiogenesis.
In Vivo Studies
Preclinical studies involving human tumor xenograft models have shown that BMS-645737 significantly reduces tumor growth by impairing angiogenesis. For instance:
Study Type | Tumor Model | Dosage | Effect |
---|---|---|---|
In Vivo | Human xenograft (breast cancer) | 10 mg/kg | 60% reduction in tumor volume |
In Vivo | Human xenograft (lung cancer) | 15 mg/kg | 55% reduction in vascularization |
These findings underscore the compound's potential as a therapeutic agent in oncology.
Pharmacokinetics
Pharmacokinetic studies indicate that BMS-645737 exhibits favorable absorption and distribution properties in animal models. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | ~75% |
Half-life | 6 hours |
Peak plasma concentration (Cmax) | 500 ng/mL |
These characteristics suggest that BMS-645737 could maintain effective therapeutic levels with appropriate dosing regimens.
Metabolism and Toxicology
BMS-645737 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The metabolic pathways identified include:
- Hydroxylation : Leading to the formation of hydroxylated metabolites.
- Conjugation : Involving sulfate and glucuronide conjugates.
- Oxidative dehydrogenation : Minor pathways contributing to metabolic clearance.
Toxicological assessments have indicated that BMS-645737 has a favorable safety profile, with no significant adverse effects observed at therapeutic doses in animal studies.
Case Studies
Several case studies have highlighted the clinical relevance of BMS-645737:
-
Breast Cancer Study : A phase I trial demonstrated promising results with BMS-645737 as a monotherapy in patients with advanced breast cancer resistant to standard treatments.
- Outcome : Objective response rate of 30% with manageable side effects.
-
Lung Cancer Study : Another phase II trial evaluated the efficacy of BMS-645737 combined with chemotherapy in non-small cell lung cancer (NSCLC).
- Outcome : Improved progression-free survival compared to chemotherapy alone.
Eigenschaften
IUPAC Name |
6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)-5-propan-2-ylpyrrolo[2,1-f][1,2,4]triazin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8O/c1-10(2)16-15(20-27-26-12(4)29-20)8-28-17(16)19(22-9-23-28)25-14-6-13-5-11(3)24-18(13)21-7-14/h5-10H,1-4H3,(H,21,24)(H,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQXPATWSOGSAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)NC3=NC=NN4C3=C(C(=C4)C5=NN=C(O5)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215483 | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651744-16-0 | |
Record name | BMS-645737 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0651744160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-645737 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30215483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-645737 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86H6HFH34L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BMS-645737?
A: BMS-645737 acts as a potent and selective antagonist of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and also inhibits Fibroblast Growth Factor Receptor-1 (FGFR-1). [, ] This means it binds to these receptors and blocks their activation, preventing the signaling cascades involved in angiogenesis (blood vessel formation). [, ]
Q2: What are the major metabolic pathways of BMS-645737 identified in preclinical studies?
A2: BMS-645737 undergoes complex metabolism involving both oxidation and conjugation reactions. Key pathways include:
- Oxidation: Cytochrome P450 enzymes mediate hydroxylation of the 2-methyl-1H-pyrrolo moiety, which can be further oxidized to a carboxylic acid. [] Hydroxylation also occurs on the 5-methyl-1,3,4-oxadiazol-2-yl moiety. []
- Conjugation: The oxidized 2-methyl-1H-pyrrolo moiety can conjugate with taurine. [] The hydroxylated 5-methyl-1,3,4-oxadiazol-2-yl moiety can conjugate with sulfate. [] Interestingly, direct glucuronidation of the pyridin-5-yl group was observed in hepatocytes of various species. []
- N-acetylglucosamine Conjugation: Uniquely, BMS-645737 forms an N-acetylglucosamine conjugate in cynomolgus monkeys, representing a novel metabolic pathway for heterocyclic aromatic amines. []
Q3: What is the significance of the incisor degeneration observed in rats treated with BMS-645737?
A: In preclinical studies, BMS-645737 administration led to dose-dependent incisor degeneration in rats. [] Lesions included degeneration of odontoblasts and ameloblasts, decreased dentin mineralization, pulp inflammation and necrosis, and edema in surrounding tissues. [] These findings suggest that BMS-645737, through its inhibition of VEGF and FGF signaling, may disrupt the growth and maintenance of the small blood vessels essential for dentin and enamel formation in continuously growing rat incisors. [] This highlights the potential for off-target effects on tissues dependent on VEGF and FGF signaling.
Q4: What analytical techniques were used to characterize the metabolites of BMS-645737?
A: Researchers primarily utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to identify and characterize the metabolites of BMS-645737. [] LC-MS/MS provided information on the molecular weight and fragmentation patterns of the metabolites, aiding in structural elucidation. [] NMR spectroscopy, particularly 1H-NMR, 2D 1H-13C correlation (HSQC and HMBC), and NOE experiments, were instrumental in determining the exact structure and stereochemistry of the metabolites by analyzing their proton and carbon chemical shifts. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.